molecular formula C21H19N5O2 B15345563 N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide CAS No. 56395-29-0

N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide

Cat. No.: B15345563
CAS No.: 56395-29-0
M. Wt: 373.4 g/mol
InChI Key: PXZNMDUMLOIFTI-UHFFFAOYSA-N
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Description

N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide is a bis-azo compound characterized by two azo (-N=N-) linkages connecting a 4-hydroxyphenyl group, a 2-methylphenyl group, and a phenylacetamide moiety. For instance, related acetamide-based azo compounds are utilized in lithographic plates, pharmaceuticals, and dyes .

Properties

CAS No.

56395-29-0

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C21H19N5O2/c1-14-13-19(25-23-18-7-10-20(28)11-8-18)9-12-21(14)26-24-17-5-3-16(4-6-17)22-15(2)27/h3-13,28H,1-2H3,(H,22,27)

InChI Key

PXZNMDUMLOIFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Biological Activity

N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide, commonly referred to as HN6, is an organic compound with the molecular formula C21H19N5O2 and a molecular weight of 373.41 g/mol. This compound has garnered attention in various fields due to its biological activities, particularly in the realms of antioxidant properties and inhibition of tyrosinase, an enzyme involved in melanin biosynthesis.

  • CAS Number : 56395-29-0
  • Appearance : Yellow to orange solid powder
  • EINECS : 260-151-5

The biological activity of HN6 is primarily attributed to its structure, which includes hydroxyl and azo groups that enhance its interaction with biological targets. The compound's potential as an anti-melanogenic agent is linked to its ability to inhibit tyrosinase (TYR), which is crucial in the melanin production pathway. Inhibition of TYR can be beneficial for treating conditions such as hyperpigmentation and melanoma.

Biological Activity Overview

  • Antioxidant Activity :
    • HN6 exhibits significant antioxidant properties, which can protect cells from oxidative stress. Studies have shown that compounds with similar structures can effectively scavenge free radicals, thereby preventing cellular damage.
  • Tyrosinase Inhibition :
    • Research indicates that HN6 has a potent inhibitory effect on tyrosinase activity. This was demonstrated in vitro using B16F10 melanoma cells, where HN6 showed a high degree of inhibition compared to standard inhibitors like kojic acid.

Study 1: Inhibition of Tyrosinase

A recent study evaluated the inhibitory effects of various phenolic compounds on tyrosinase derived from Agaricus bisporus. HN6 was tested alongside other derivatives, revealing that it significantly inhibited the enzyme's activity with an IC50 value comparable to known inhibitors.

CompoundIC50 (µM)
HN63.8
Kojic Acid5.0
Other CompoundsVaries

Study 2: Antioxidant Evaluation

The antioxidant capacity of HN6 was assessed using the ABTS radical scavenging assay. The results indicated that HN6 exhibited a strong scavenging effect with an EC50 value of approximately 9.0 µM, suggesting its potential use as a natural antioxidant agent.

CompoundEC50 (µM)
HN69.0
Positive Control8.5

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide and its analogs:

Compound Name Structural Features Molecular Formula Key Applications/Properties Reference
This compound Bis-azo linkages, 4-hydroxyphenyl, 2-methylphenyl, acetamide C₂₀H₁₈N₄O₂ Likely dye/photochemical applications (inferred from azo group reactivity)
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Single amino (-NH-) linkage, 4-hydroxyphenyl, acetamide C₁₄H₁₄N₂O₂ Impurity in paracetamol synthesis; lithographic plate production
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide Sulfamoyl (-SO₂NH-), thiadiazole ring C₁₂H₁₃N₅O₃S₂ Impurity in sulfamethizole (antibacterial drug) synthesis
N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives Imidazole, dithiocarbamoyl substituents Variable Antifungal agents (MIC₅₀ = 12.5 μg/mL against Candida spp.)
N-[4-(Morpholinodiazenyl)phenyl]acetamide Morpholine-substituted azo group C₁₂H₁₆N₄O₂ Structural studies show sp² hybridization at azo bonds; potential photochemical applications
N-Phenylacetamide sulphonamides (e.g., Compound 35) Sulfonamide (-SO₂NH-) groups Variable Analgesic activity superior to paracetamol

Key Findings:

Structural Diversity: The target compound’s bis-azo structure distinguishes it from monosubstituted analogs like N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (single -NH- linkage) and sulfonamide-containing derivatives (e.g., sulfamethizole impurities) . Compared to antifungal imidazole derivatives , the absence of heterocyclic rings in the target compound suggests different electronic properties and bioactivity.

Pharmacological Activity :

  • Unlike sulfonamide-containing acetamides (e.g., Compound 35 in ), which show potent analgesic effects, the target compound’s lack of sulfonamide or thiadiazole groups may limit direct pharmacological utility .

Synthetic Byproducts :

  • Similar to N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide , the target compound could form as an impurity in multi-step syntheses involving diazo coupling or acetamide formation .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide?

The synthesis typically involves sequential diazotization and coupling reactions. First, 4-aminophenol is diazotized using nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt. This intermediate is then coupled with 2-methylaniline to yield the first azo bond. A second diazotization step followed by coupling with 4-aminophenylacetamide introduces the second azo group. Key conditions include maintaining low temperatures (to prevent diazonium salt decomposition) and pH control (e.g., buffered solutions for coupling). Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and acetamide functionality. Infrared (IR) spectroscopy confirms the presence of azo (-N=N-) and amide (C=O) groups via characteristic stretches (~1600 cm⁻¹ for azo, ~1650 cm⁻¹ for amide). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula. High-resolution MS (HRMS) is recommended for precise mass confirmation .

Q. How do the functional groups in this compound influence its chemical reactivity?

The dual azo (-N=N-) groups are redox-active, enabling participation in electron-transfer reactions. The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. The hydroxyphenyl group may engage in hydrogen bonding or serve as a site for further functionalization (e.g., sulfonation or alkylation). Reactivity studies should prioritize pH-dependent stability assays and substitution reactions with nucleophiles like amines or thiols .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this azo compound?

Density Functional Theory (DFT) calculations can model the compound’s electron distribution, HOMO-LUMO gaps, and azo bond torsion angles. For example, studies on analogous azo compounds (e.g., 4-((4-aminophenyl)diazenyl)phenol) reveal that electron-withdrawing substituents reduce the HOMO-LUMO gap, enhancing photochemical activity. DFT also predicts tautomeric equilibria (azo vs. hydrazone forms) and solvatochromic effects, which are critical for designing optical materials .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities, assay conditions, or substituent positioning. Rigorous purity validation (HPLC ≥95%) and standardized bioassays (e.g., MIC tests for antimicrobial activity) are essential. Structure-Activity Relationship (SAR) studies can isolate the impact of specific groups; for example, chlorophenyl analogs in show enhanced activity due to increased lipophilicity .

Q. What methodologies optimize the yield of multi-step syntheses while minimizing by-products?

Catalytic methods (e.g., using Cu(I) for diazo coupling) improve step efficiency. Process Analytical Technology (PAT) tools, such as in-situ IR monitoring, enable real-time reaction tracking. For example, highlights that slow addition of coupling agents reduces dimerization by-products. Post-synthetic purification via preparative HPLC or fractional crystallization ensures high purity, particularly for intermediates prone to oxidation .

Q. How can advanced chromatographic techniques address challenges in isolating stereoisomers or tautomeric forms?

Chiral HPLC with polysaccharide-based columns can resolve enantiomers if asymmetric centers exist. For tautomers (e.g., azo ↔ hydrazone), low-temperature NMR or X-ray crystallography provides definitive structural assignments. utilized X-ray diffraction to confirm the planar geometry of azo bonds in a related compound, precluding tautomerization in solid states .

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